

# Commercial Suppliers of High-Purity 3-Cyanobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 3-Cyanobenzaldehyde

Cat. No.: B1676564

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This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity **3-Cyanobenzaldehyde** (CAS No. 24964-64-5). Intended for professionals in research, drug development, and organic synthesis, this document outlines key quality attributes from various suppliers, details a relevant experimental protocol for its application, and visualizes a synthetic workflow.

## Introduction

**3-Cyanobenzaldehyde**, also known as m-cyanobenzaldehyde or 3-formylbenzonitrile, is a versatile aromatic aldehyde of significant interest in the pharmaceutical and material science industries. Its bifunctional nature, featuring both a reactive aldehyde group and a cyano moiety, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including heterocyclic compounds and pharmacologically active agents.<sup>[1][2]</sup> It serves as a crucial building block in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of agrochemicals, dyes, and fluorescent probes for biological imaging.<sup>[1][2]</sup>

## Commercial Supplier Data

The selection of a suitable supplier for **3-Cyanobenzaldehyde** is critical for the success of research and development projects, where purity and consistency are paramount. The

following table summarizes the quantitative data and specifications for high-purity **3-Cyanobenzaldehyde** available from various commercial suppliers.

Supplier	Purity (by GC)	Appearance	Melting Point (°C)	Molecular Formula	Molecular Weight (g/mol)	Additional Notes
Chem-Impex	≥ 99%	White to off-white crystalline powder	76-82	C <sub>8</sub> H <sub>5</sub> NO	131.13	Storage at 0-8 °C recommended.
Fisher Scientific	99%	Crystalline Powder and/or Chunks	79-81	C <sub>8</sub> H <sub>5</sub> NO	131.13	Insoluble in water.
Thermo Scientific Chemicals	≥96.0%	White to cream to yellow crystals or powder	73.0-82.0	C <sub>8</sub> H <sub>5</sub> NO	131.13	Air sensitive; store under inert gas.
Sigma-Aldrich	98%	Powder	75-78	C <sub>8</sub> H <sub>5</sub> NO	131.13	
ChemScene	≥98%	C <sub>8</sub> H <sub>5</sub> NO	131.13	Storage at 4°C, under nitrogen recommended.		
Capot Chemical	≥98%	White to yellow crystal powder	C <sub>8</sub> H <sub>5</sub> NO	131.13	Moisture content ≤0.5%.	
Tokyo Chemical Industry (TCI)	>98.0%	White to Almost white powder to crystal	77.0-80.0	C <sub>8</sub> H <sub>5</sub> NO	131.13	

## Experimental Protocol: Synthesis of 3,4-Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that is widely used in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. **3-Cyanobenzaldehyde** can be effectively utilized as the aldehyde component in this reaction. The following is a representative experimental protocol.

Materials:

- **3-Cyanobenzaldehyde** (1 mmol)
- $\beta$ -diketone or  $\beta$ -ketoester (e.g., ethyl acetoacetate) (1 mmol)
- Urea or thiourea (1.2 mmol)
- Nano- $\gamma$ -Al<sub>2</sub>O<sub>3</sub>/BF<sub>3</sub>/Fe<sub>3</sub>O<sub>4</sub> catalyst (0.04 g)
- Ethanol
- Oil bath
- Reaction vessel
- External magnet
- Filtration apparatus

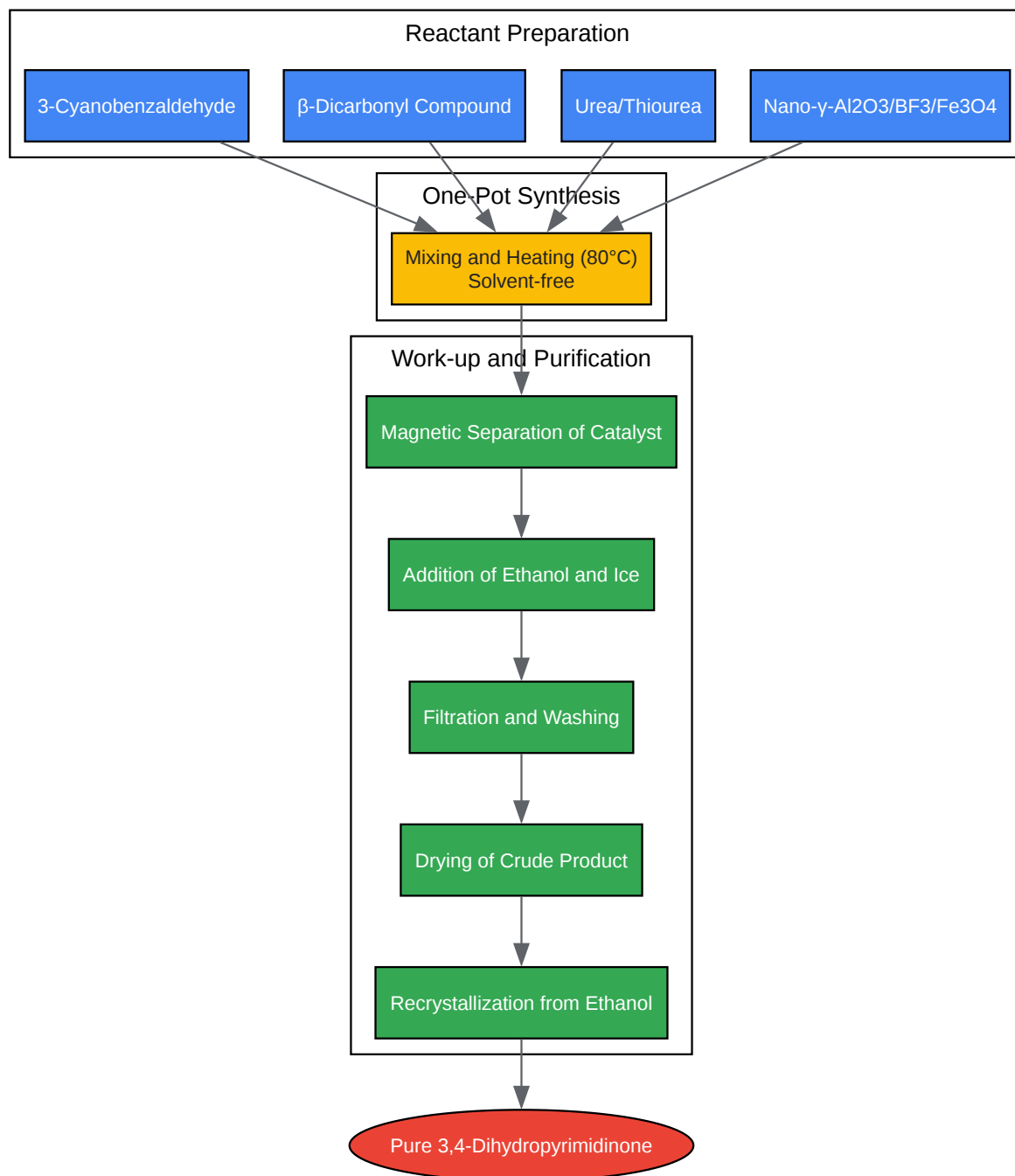
Procedure:

- In a suitable reaction vessel, combine **3-Cyanobenzaldehyde** (1 mmol), the  $\beta$ -dicarbonyl compound (1 mmol), urea or thiourea (1.2 mmol), and the nano- $\gamma$ -Al<sub>2</sub>O<sub>3</sub>/BF<sub>3</sub>/Fe<sub>3</sub>O<sub>4</sub> catalyst (0.04 g).
- The mixture is stirred in an oil bath preheated to 80°C under solvent-free conditions.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Upon completion of the reaction, the nano-magnetic catalyst is separated from the reaction mixture using a strong external magnet.
- To the remaining product, add 2 ml of ethanol and then pour the mixture onto crushed ice.
- The resulting solid product is collected by simple filtration and washed with cold ethanol.
- The crude product is then dried at room temperature.
- For further purification, the product can be recrystallized from ethanol to yield the pure 3,4-dihydropyrimidinone derivative.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 3,4-dihydropyrimidinones using **3-Cyanobenzaldehyde** via the Biginelli reaction.



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A simplified workflow for the Biginelli synthesis of 3,4-dihydropyrimidinones.

## Conclusion

High-purity **3-Cyanobenzaldehyde** is a readily available and essential building block for the synthesis of a multitude of valuable compounds in the pharmaceutical and chemical industries. The data and protocols presented in this guide are intended to assist researchers in making informed decisions regarding supplier selection and to provide a practical methodology for the application of this versatile reagent in organic synthesis. The Biginelli reaction serves as a prime example of its utility in constructing biologically relevant heterocyclic scaffolds.

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## References

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